molecular formula C12H19NO B2948575 4-[Benzyl(methyl)amino]butan-1-ol CAS No. 98901-97-4

4-[Benzyl(methyl)amino]butan-1-ol

Cat. No.: B2948575
CAS No.: 98901-97-4
M. Wt: 193.29
InChI Key: GIHDZILODHAINX-UHFFFAOYSA-N
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Description

Structural Context and Significance within Amino Alcohol Chemistry

4-[Benzyl(methyl)amino]butan-1-ol is an organic compound characterized by a four-carbon butanol backbone. A secondary amine, substituted with both a benzyl (B1604629) group and a methyl group, is attached at one end of this chain, while a primary alcohol (hydroxyl group) resides at the other. This dual functionality is central to its chemical significance.

Amino alcohols as a class are fundamental building blocks in organic synthesis. alfa-chemistry.comdiva-portal.org They possess the ability to exhibit the chemical reactivity of both amines and alcohols, allowing them to be used as synthetic intermediates, solvents, and high-boiling bases. alfa-chemistry.com The hydroxyl and amino groups are hydrophilic, yet the presence of the benzyl group in this compound imparts a degree of lipophilicity, suggesting moderate polarity and potential solubility in both aqueous and organic media. This balance is often sought in the development of molecules for pharmaceutical or agrochemical synthesis.

The structure allows the hydroxyl group to participate in hydrogen bonding, a key interaction in many biological systems and chemical processes. Amino alcohols are integral to numerous bioactive molecules and have been investigated for a range of applications, including their potential as antimicrobial and antifungal agents. alfa-chemistry.comnih.gov Furthermore, derivatives of amino alcohols are widely used as chiral ligands and auxiliaries in the field of asymmetric catalysis. alfa-chemistry.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number 98901-97-4
Functional Groups Secondary Amine, Primary Alcohol

Overview of Research Trajectories and Interdisciplinary Relevance

The primary research application of this compound is as a chemical intermediate for the synthesis of more complex molecules. Its bifunctional nature allows it to serve as a versatile scaffold in multi-step synthetic pathways.

A tangible example of its application is found in patent literature, where this compound is used as a key reactant in the preparation of novel diquaternary ammonium (B1175870) compounds. google.com In this synthesis, the compound is reacted with 4-cyanobenzyl bromide, demonstrating its role as a nucleophile in the creation of a more elaborate molecular architecture. google.com

This role as a building block highlights the interdisciplinary relevance of the compound. Such intermediates are foundational in:

Medicinal Chemistry : Amino alcohols are crucial structural motifs in many drug molecules. alfa-chemistry.com The development of new therapeutic agents often relies on the synthesis of libraries of complex molecules derived from versatile precursors like this compound. nih.gov

Materials Science : The compound can be used in the production of specialty chemicals and materials. The functional groups present can be modified to tune the physical and chemical properties of polymers or other materials.

Organic Synthesis : The compound is a tool for organic chemists to construct target molecules with specific functionalities. The field relies on a robust collection of such building blocks to enable the efficient synthesis of natural products, catalysts, and other complex organic structures. taylorandfrancis.comresearchgate.net

While direct biological studies on this compound are not widely documented in academic literature, its utility as a synthetic precursor firmly establishes its relevance in research fields that pursue the discovery and creation of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDZILODHAINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyl Methyl Amino Butan 1 Ol

Established Synthetic Routes and Precursors

The synthesis of 4-[Benzyl(methyl)amino]butan-1-ol primarily relies on fundamental organic reactions that are well-documented in chemical literature. These methods involve the strategic formation of the tertiary amine by creating a new carbon-nitrogen bond.

Alkylation and N-Methylation Strategies for this compound

Alkylation of a secondary amine is a direct approach to introduce the butyl-1-ol moiety. In this context, N-methylbenzylamine serves as the secondary amine precursor. The reaction involves the use of a suitable alkylating agent containing a four-carbon chain with a leaving group at one end and a protected or unprotected hydroxyl group at the other.

N-methylation, on the other hand, would involve starting with 4-(benzylamino)butan-1-ol and introducing a methyl group onto the nitrogen atom. This can be achieved using various methylating agents. Common methods for N-methylation in the synthesis of N-methyl amino acids and their derivatives include the use of methyl iodide with a base like sodium hydride.

Reductive Amination Approaches in the Synthesis of this compound Analogues

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com This two-step process, which can often be performed in a single pot, involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. thieme-connect.de

For the synthesis of this compound, this would typically involve the reaction of N-methylbenzylamine with a four-carbon aldehyde bearing a hydroxyl group, such as 4-hydroxybutanal. The intermediate iminium ion is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is a milder reducing agent that is effective for reducing imines in the presence of aldehydes. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the iminium ion. A subsequent hydride transfer from the reducing agent to the imine carbon yields the tertiary amine.

Nucleophilic Substitution Reactions Involving Butanol Derivatives

One of the most direct and frequently cited methods for the synthesis of this compound is the nucleophilic substitution reaction between an amine and an alkyl halide. rsc.org This approach involves the displacement of a leaving group from a butanol derivative by the nucleophilic nitrogen of N-methylbenzylamine.

The reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acid formed during the reaction. Common bases used for this purpose include potassium carbonate or sodium hydroxide. The reaction mixture is often heated to facilitate the substitution process. rsc.org

Strategic Utilization of Key Starting Materials (e.g., 4-Chlorobutan-1-ol, N-Methylbenzylamine)

The selection of appropriate starting materials is paramount for an efficient synthesis. For the preparation of this compound, 4-chlorobutan-1-ol and N-methylbenzylamine are the most strategically important precursors for the nucleophilic substitution route. rsc.org 4-Chlorobutan-1-ol provides the four-carbon backbone with a hydroxyl group at one end and a reactive chloride leaving group at the other. N-methylbenzylamine serves as the nucleophile, introducing the benzyl (B1604629) and methyl groups to the final structure.

The synthesis of the precursor 4-aminobutanol itself can be achieved through various methods, including the reduction of 4-aminobutanoic acid using reducing agents like sodium aluminum hydride, which has been reported with yields of 61-67%. rsc.org Another route involves the reaction of phthalimide (B116566) potassium salt with 4-chlorobutanol, followed by hydrolysis, which has been shown to produce 4-aminobutanol with high purity and yields around 90%. youtube.com

Advanced Synthetic Transformations and Mechanistic Insights

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and related amino alcohols, advanced catalytic systems have been developed.

Application of Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations that are otherwise difficult or inefficient. The N-alkylation of amines with alcohols, for example, represents an atom-economical approach where water is the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalytic oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, followed by the reduction of the imine intermediate by the hydrogen generated in the initial oxidation step.

Various transition metal complexes based on iridium and ruthenium have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov For instance, nitrile-modified N-heterocyclic carbene (NHC)-Ir(III) complexes have demonstrated high efficiency in the N-alkylation of anilines with benzyl alcohols. nih.gov The proposed mechanism involves the deprotonation of the alcohol by a base, coordination to the metal center, and subsequent β-hydride elimination to form a metal-hydride species and the corresponding aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride. nih.gov

Metal-Catalyzed Reaction Pathways

Metal-catalyzed reactions are the most established methods for synthesizing tertiary amines like this compound. These can be broadly categorized into two main approaches: direct N-alkylation and reductive amination.

One common pathway is the N-alkylation of N-methylbenzylamine with a suitable four-carbon electrophile containing a hydroxyl group, such as 4-chlorobutan-1-ol. rsc.org This reaction is a classical nucleophilic substitution (SN2), typically facilitated by a base to neutralize the generated acid.

A more versatile and widely used approach is reductive amination . This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. For the synthesis of this compound, this could involve reacting N-methylbenzylamine with 4-hydroxybutanal or its cyclic hemiacetal, 2-hydroxytetrahydrofuran. google.com A variety of metal hydrides and catalytic hydrogenation systems are employed for the reduction step. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they can selectively reduce the iminium ion in the presence of the starting aldehyde. stackexchange.com

Catalytic hydrogenation, employing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or iridium complexes, represents another powerful reduction method. nih.govnih.govgoogle.com These catalysts can facilitate the reaction under a hydrogen atmosphere or via transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate. nih.gov For instance, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, undergoes reductive amination, and is then reduced. nih.gov

MethodReactantsCatalyst/Reducing AgentKey Features
N-AlkylationN-methylbenzylamine + 4-chlorobutan-1-olBase (e.g., K₂CO₃, NaOH)Direct SN2 pathway; requires a haloalcohol. rsc.org
Reductive AminationN-methylbenzylamine + 4-hydroxybutanalNaBH(OAc)₃ or NaBH₃CNOne-pot procedure; mild conditions; high selectivity for the iminium ion. stackexchange.com
Catalytic HydrogenationN-methylbenzylamine + 4-hydroxybutanalH₂ with Raney Ni, Pd/C, or Pt/CAvoids stoichiometric metal hydride waste; can require pressure. google.comscispace.com
Transfer HydrogenationN-methylbenzylamine + Alcohol PrecursorIr or Ru complexes with H-donor (e.g., HCOOH·NEt₃)Uses alcohols directly; avoids pre-oxidation to aldehydes. nih.gov
Organocatalytic and Biocatalytic Approaches

Organocatalysis , which uses small organic molecules as catalysts, offers metal-free alternatives for amine synthesis. While specific examples for this compound are not prominent in the literature, general principles of organocatalytic reductive amination can be applied. For example, Hantzsch esters or borane (B79455) complexes can be used as reducing agents in conjunction with a Brønsted or Lewis acid organocatalyst to promote iminium ion formation and reduction. Simple amino alcohols themselves have been shown to act as organocatalysts in asymmetric additions to nitroalkenes, highlighting the potential for auto-catalytic-type systems. nih.gov

Biocatalysis has emerged as a powerful and highly selective method for producing amino alcohols. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) can catalyze the asymmetric synthesis of chiral amines with high efficiency and enantiopurity. nih.govresearchgate.net The synthesis of (R)-3-amino-1-butanol, a key intermediate for the HIV integrase inhibitor Dolutegravir, has been demonstrated using an (R)-selective transaminase that acts on 4-hydroxy-2-butanone. researchgate.net Similarly, engineered AmDHs have been used for the biocatalytic reductive amination of hydroxy ketones. whiterose.ac.uk A plausible biocatalytic route to a chiral version of this compound could involve the reductive amination of a suitable keto-alcohol precursor using an engineered AmDH or transaminase capable of accepting N-methylbenzylamine as the amine donor or a related substrate. A metabolically engineered strain of Corynebacterium glutamicum has been developed to produce 4-amino-1-butanol (B41920) from glucose, demonstrating the potential for fermentative production of the core butanolamine scaffold. nih.gov

ApproachCatalyst TypePotential PrecursorsKey Advantages
OrganocatalysisThioureas, Brønsted acids, Amino alcohols4-Hydroxybutanal + N-methylbenzylamineMetal-free; mild conditions. nih.govrsc.org
Biocatalysis (AmDH)Amine Dehydrogenase4-(Benzylamino)-1-hydroxybutan-2-one + MethylamineHigh stereoselectivity; aqueous media; sustainable. whiterose.ac.uk
Biocatalysis (TAm)Transaminase4-Oxo-N-benzyl-N-methylbutanamideExcellent enantiomeric excess (>99% ee often achievable). researchgate.net

Chiral Synthesis and Stereoselective Preparation of this compound Derivatives

The synthesis of specific stereoisomers of substituted amino alcohols is of great importance, particularly in pharmaceutical chemistry. This can be achieved through enantioselective or diastereoselective reactions, or by using chiral auxiliaries.

Enantioselective and Diastereoselective Synthetic Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral product. This is often accomplished using a chiral catalyst. For a molecule like this compound, a chiral center could be introduced at the carbon bearing the hydroxyl group or at the carbon alpha to the nitrogen.

A powerful strategy is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral ketone precursor. For example, the reduction of 4-[benzyl(methyl)amino]butan-2-one using a chiral ruthenium or rhodium catalyst (e.g., with BINAP or other chiral phosphine (B1218219) ligands) could yield an enantiomerically enriched product. A related approach is the iridium-catalyzed amination of racemic α-tertiary 1,2-diols via a dynamic kinetic resolution, which provides vicinal β-amino α-tertiary alcohols with high enantioselectivity. nih.gov

Biocatalysis, as mentioned previously, is inherently stereoselective. The use of enantiocomplementary imine reductases (IREDs) or transaminases allows for the synthesis of either the (R) or (S) enantiomer of a target amino alcohol with very high optical purity. nih.govresearchgate.net

Auxiliary-Mediated Asymmetric Synthesis

An alternative to using a chiral catalyst is to employ a chiral auxiliary . In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A well-established auxiliary for amine synthesis is a chiral α-methylbenzylamine. For instance, a patent describes the diastereoselective reductive amination of a ketone with a chiral α-methylbenzylamine to form a secondary amine, followed by hydrogenation to set the stereocenter of a β-amino alcohol. The chiral auxiliary is then removed via hydrogenolysis. google.com A similar strategy could be envisioned for this compound derivatives.

Another elegant approach involves the conjugate addition of a lithium amide derived from a chiral secondary amine, such as (S)-N-benzyl-N-(α-methylbenzyl)amine, to an α,β-unsaturated ester. rsc.orgst-andrews.ac.uk This establishes a new chiral center. Subsequent trapping of the resulting enolate with an electrophile (like an oxaziridine (B8769555) for hydroxylation) and removal of the chiral auxiliary would provide access to enantiomerically pure amino alcohol derivatives.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of the core C-N bond-forming reactions is crucial for optimizing reaction conditions and controlling selectivity.

Detailed Reaction Pathway Elucidation

The two primary bond-forming reactions for synthesizing this compound are N-alkylation and reductive amination.

The mechanism for N-alkylation with an alkyl halide like 4-chlorobutan-1-ol is a straightforward bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen of N-methylbenzylamine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion in a single, concerted step. A base is typically required to deprotonate the resulting ammonium salt to yield the final tertiary amine. wikipedia.org

The mechanism for reductive amination is more complex and proceeds in two distinct stages. When using a secondary amine like N-methylbenzylamine, the reaction with an aldehyde (4-hydroxybutanal) first involves nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water to form a tertiary iminium ion . This electrophilic iminium ion is the key intermediate that is subsequently reduced by a hydride reagent (e.g., from NaBH(OAc)₃) or via catalytic hydrogenation to form the final C-N bond of the tertiary amine. stackexchange.comscispace.comchemistrysteps.com The inability to form a neutral imine (which requires a proton on the nitrogen) is a key distinction when using secondary amines.

When N-alkylation is performed with an alcohol instead of a halide, metal-catalyzed borrowing hydrogen or hydrogen auto-transfer mechanisms are invoked. nih.govresearchgate.net In this pathway, the catalyst first dehydrogenates the alcohol (e.g., 4-benzylbutanol) to form the corresponding aldehyde in situ. This aldehyde then condenses with the amine (methylamine) to form an imine, which is then hydrogenated by the metal-hydride species formed in the initial dehydrogenation step. The catalyst thus facilitates the entire sequence without the need for external oxidants or reductants.

Identification of Transition States and Intermediates

While specific experimental or computational studies identifying the transition states for the synthesis of this compound are not prominently available in the literature, the mechanisms of the underlying reactions are well-understood, allowing for a detailed description of the expected intermediates and transition states.

In the nucleophilic alkylation of N-benzylmethylamine with 4-chlorobutan-1-ol, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The key features are:

Intermediate: The reaction does not proceed through a stable intermediate. It is a concerted, single-step process.

Transition State: A single transition state is involved where the nitrogen atom of N-benzylmethylamine forms a partial bond to the terminal carbon of the 4-chlorobutan-1-ol, while the carbon-chlorine bond is simultaneously breaking. In this high-energy state, the central carbon atom is pentacoordinate, with the incoming nucleophile and the leaving group positioned 180° apart in a trigonal bipyramidal geometry.

For the reductive amination pathway, the mechanism involves two distinct stages, each with its own intermediates and transition states. libretexts.org

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. youtube.com This intermediate is then protonated under mildly acidic conditions, allowing for the elimination of a water molecule to form a resonance-stabilized iminium ion. The iminium ion is a key reactive intermediate in this process. ucla.edu

Reduction: A hydride reducing agent (e.g., from NaBH(OAc)₃) then attacks the electrophilic carbon of the iminium ion. libretexts.org The transition state for this step involves the partial formation of a carbon-hydride bond and the neutralization of the positive charge on the nitrogen atom, leading to the final tertiary amine product. youtube.com

Purification and Isolation Techniques for this compound and its Precursors

The purification and isolation of this compound and its precursors are critical for obtaining a product of high purity. Standard laboratory techniques, including extraction, chromatography, and distillation, are employed.

Following the synthesis, a typical workup procedure involves quenching the reaction and performing a liquid-liquid extraction to separate the product from inorganic salts and highly polar or nonpolar impurities. For example, if the reaction is performed in an organic solvent, it may be washed with an aqueous acid solution to protonate the amine product and extract it into the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous layer is then adjusted with a base to deprotonate the amine, which can then be re-extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). orgsyn.org The organic solution is subsequently washed with a saturated sodium chloride solution (brine) to remove excess water and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. google.com

Final purification is most commonly achieved by one of the following methods:

Flash Column Chromatography: This is a highly effective technique for separating the target compound from unreacted starting materials and side products. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a gradient mixture of solvents, such as hexane (B92381) and ethyl acetate or dichloromethane and methanol, to elute the compound based on polarity. orgsyn.org

Distillation: For thermally stable and relatively volatile precursors or products, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. For instance, a precursor like 4-aminobutanol can be purified by rectification under reduced pressure. chemicalbook.com

The purity of the isolated product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and confirmed by structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Common Purification Parameters

Technique Stationary Phase Mobile Phase / Conditions Application
Flash Chromatography Silica Gel Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient Final purification of this compound; purification of precursors. orgsyn.org
Liquid-Liquid Extraction N/A Dichloromethane/Water or Ethyl Acetate/Water with pH adjustment Initial workup to separate the product from salts and non-basic impurities. orgsyn.orggoogle.com

| Vacuum Distillation | N/A | Reduced pressure (e.g., 0.6-0.7 kPa); elevated temperature (e.g., 94±2°C). chemicalbook.com | Purification of thermally stable liquid precursors like 4-aminobutanol. chemicalbook.com |

Chemical Reactivity and Derivatization of 4 Benzyl Methyl Amino Butan 1 Ol

Functional Group Transformations and Selectivity

The presence of both a hydroxyl and a tertiary amino group, along with a reactive benzylic position, offers multiple sites for chemical modification. The strategic manipulation of these functional groups is crucial for the development of novel analogues and derivatives.

The primary alcohol moiety in 4-[Benzyl(methyl)amino]butan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. Milder oxidizing agents are required to favor the formation of the corresponding aldehyde, 4-[Benzyl(methyl)amino]butanal, while stronger oxidants will lead to the formation of 4-[Benzyl(methyl)amino]butanoic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and triethylamine). For the oxidation to the carboxylic acid, stronger reagents such as potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium hypochlorite in the presence of a catalytic amount of a nitroxyl radical like TEMPO can be utilized. The tertiary amine is generally stable under these conditions, although strong, acidic oxidizing conditions might lead to N-oxide formation or de-benzylation as side reactions.

Table 1: Representative Oxidation Reactions of the Hydroxyl Group

Starting MaterialReagent(s)Expected Major ProductProduct Class
This compoundPyridinium chlorochromate (PCC)4-[Benzyl(methyl)amino]butanalAldehyde
This compoundDess-Martin periodinane (DMP)4-[Benzyl(methyl)amino]butanalAldehyde
This compoundPotassium permanganate (KMnO4)4-[Benzyl(methyl)amino]butanoic acidCarboxylic Acid
This compoundJones Reagent (CrO3, H2SO4)4-[Benzyl(methyl)amino]butanoic acidCarboxylic Acid

Note: The reactions and products in this table are based on general principles of organic chemistry and may not have been experimentally verified for this compound specifically.

The benzyl (B1604629) group attached to the nitrogen atom can be removed through hydrogenolysis, a common method for N-debenzylation. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This catalytic transfer hydrogenation effectively cleaves the benzylic C-N bond, yielding 4-(Methylamino)butan-1-ol and toluene as a byproduct. This transformation is highly selective and generally does not affect the primary alcohol or the N-methyl group.

The butanol moiety itself is already in a reduced state and is not susceptible to further reduction under standard conditions.

Table 2: Representative Reduction Reactions of the Amino Moiety

Starting MaterialReagent(s)Expected Major ProductProduct Class
This compoundH2, Pd/C4-(Methylamino)butan-1-olSecondary Amino Alcohol
This compoundAmmonium (B1175870) formate, Pd/C4-(Methylamino)butan-1-olSecondary Amino Alcohol

Note: The reactions and products in this table are based on general principles of organic chemistry and may not have been experimentally verified for this compound specifically.

The hydroxyl group of the butanol backbone can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will form the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles. Similarly, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding chloride or bromide, respectively. These halogenated derivatives are versatile intermediates for the introduction of other functional groups.

Table 3: Representative Substitution Reactions of the Butanol Backbone

Starting MaterialReagent(s)IntermediateNucleophileFinal Product
This compound1. TsCl, Pyridine4-[Benzyl(methyl)amino]butyl tosylateNaN34-Azido-N-benzyl-N-methylbutanamine
This compound1. SOCl24-Chloro-N-benzyl-N-methylbutanamineKCN5-[Benzyl(methyl)amino]pentanenitrile
This compound1. PBr34-Bromo-N-benzyl-N-methylbutanamineNaI4-Iodo-N-benzyl-N-methylbutanamine

Note: The reactions and products in this table are based on general principles of organic chemistry and may not have been experimentally verified for this compound specifically.

The benzylic C-H bonds in the benzyl group are susceptible to oxidation under certain conditions. Strong oxidizing agents can lead to the cleavage of the benzyl group and formation of benzoic acid derivatives. However, more controlled oxidation can lead to the formation of a benzoyl group, effectively converting the N-benzyl amine into an N-benzoyl amide.

Another important reaction at the benzylic position is aromatic substitution on the phenyl ring. The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the alkylamino substituent will influence the position of the incoming electrophile, although the reaction conditions need to be carefully controlled to avoid side reactions at the other functional groups.

Synthesis of Novel Derivatives and Analogues of this compound

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide range of novel derivatives and analogues.

The benzyl group can be readily modified to introduce a variety of substituents on the aromatic ring, thereby modulating the electronic and steric properties of the molecule. This can be achieved either by starting with a substituted benzyl halide in the initial synthesis of the parent compound or by direct functionalization of the benzyl ring in this compound.

For instance, electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, or alkyl groups onto the phenyl ring. The position of substitution (ortho, meta, or para) will be influenced by the directing effects of the existing substituent and the reaction conditions. Subsequent transformations of these newly introduced functional groups can further expand the diversity of the synthesized analogues. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.

Table 4: Representative Synthesis of Benzyl-Modified Analogues

Starting MaterialReagent(s)Expected Major Product
4-(Methylamino)butan-1-ol4-Nitrobenzyl chloride4-[(4-Nitrobenzyl)(methyl)amino]butan-1-ol
4-(Methylamino)butan-1-ol4-Chlorobenzyl chloride4-[(4-Chlorobenzyl)(methyl)amino]butan-1-ol
4-(Methylamino)butan-1-ol4-Methoxybenzyl chloride4-[(4-Methoxybenzyl)(methyl)amino]butan-1-ol
This compoundHNO3, H2SO44-[(4-Nitrobenzyl)(methyl)amino]butan-1-ol (and other isomers)

Note: The reactions and products in this table are based on general principles of organic chemistry and may not have been experimentally verified for this compound specifically.

Derivatization of the Methylamino Group

The tertiary amine functionality in this compound, specifically the benzylmethylamino group, is a key site for derivatization. Common reactions at this site involve the cleavage of the N-benzyl or N-methyl groups, or quaternization of the nitrogen atom.

One of the most significant reactions is N-debenzylation . The benzyl group is a common protecting group for amines and can be removed under various conditions, most notably through catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The process is generally efficient and selective, leaving the rest of the molecule intact. The ease of cleavage of the benzyl group is significantly greater than that of the methyl group. Studies on related N-benzylamines have shown that the reaction can be influenced by the choice of solvent and the presence of acidic or basic modifiers. researchgate.net For instance, polar solvents tend to favor debenzylation. researchgate.net Alternative methods for N-debenzylation that avoid the use of hydrogen gas include the use of oxidizing agents or strong Lewis acids, although these may be less compatible with other functional groups. ox.ac.ukresearchgate.net

Another avenue for derivatization is the Menshutkin reaction , where the tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt. wikipedia.org This reaction introduces a positive charge on the nitrogen atom and can be used to modify the solubility and biological activity of the molecule. The reactivity of the alkyl halide follows the general trend of I > Br > Cl. wikipedia.org

The relative reactivity of different groups attached to the nitrogen in tertiary amines towards cleavage has been studied. For reactions with chlorothionoformates, the ease of cleavage of alkyl groups from tertiary amines was found to be benzyl > t-butyl > allyl > methyl. academicjournals.org This suggests that reactions targeting the methylamino group for cleavage would be less favorable than those targeting the benzyl group.

Below is a table summarizing potential derivatization reactions of the methylamino group in this compound based on analogous reactions.

Reaction TypeReagents and ConditionsProduct Type
N-DebenzylationH₂, Pd/C, Alcohol (e.g., MeOH, EtOH)Secondary amine
N-DemethylationPhenyl chlorothionoformate followed by hydrolysisSecondary amine
Quaternization (Menshutkin Reaction)Alkyl halide (e.g., CH₃I), Polar solventQuaternary ammonium salt

Chain Elongation and Functionalization of the Butanol Fragment

The primary alcohol of the butanol fragment in this compound offers a versatile handle for various functionalization and chain elongation reactions. As a primary alcohol, it can undergo oxidation, esterification, etherification, and conversion to other functional groups. chemcess.comweebly.combrainly.com

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. brainly.com Weak oxidizing agents will typically stop at the aldehyde stage, while stronger oxidizing agents will lead to the corresponding carboxylic acid.

Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) is a common transformation. chemcess.com These reactions are often catalyzed by acids. The resulting esters can have a wide range of properties depending on the nature of the carboxylic acid used.

Etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through acid-catalyzed dehydration to form a symmetric ether. chemcess.commasterorganicchemistry.com The kinetics of etherification can be influenced by the structure of the alcohol. osti.gov

The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activation allows for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups, such as halides, azides, or nitriles, thus enabling chain elongation or the introduction of different functionalities. msu.edu

The following table outlines potential reactions for the functionalization and chain elongation of the butanol fragment.

Reaction TypeReagents and ConditionsProduct Type
Oxidation (to aldehyde)Weak oxidizing agent (e.g., PCC)Aldehyde
Oxidation (to carboxylic acid)Strong oxidizing agent (e.g., KMnO₄)Carboxylic acid
EsterificationCarboxylic acid, Acid catalystEster
Etherification (Williamson)Alkyl halide, Strong base (e.g., NaH)Ether
Conversion to Leaving GroupTsCl or MsCl, Base (e.g., pyridine)Tosylate or Mesylate
Nucleophilic SubstitutionNaCN, NaN₃, etc. on the tosylate/mesylateNitrile, Azide, etc.

Formation of Cyclic and Heterocyclic Analogues

The bifunctional nature of this compound, containing both an amine and an alcohol, makes it a suitable precursor for the synthesis of various cyclic and heterocyclic analogues. Intramolecular cyclization reactions can lead to the formation of nitrogen- and oxygen-containing rings.

A key potential cyclization reaction is the formation of a piperidine ring . N-substituted amino alcohols can be cyclized to the corresponding cyclic amines. rsc.orgresearchgate.net This transformation often involves the activation of the hydroxyl group to a leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom. Catalytic methods for the direct cyclization of amino alcohols have also been developed, for example, using ruthenium-based catalysts. rsc.orgresearchgate.net For N-substituted amino alcohols, these reactions typically yield the cyclic amine exclusively. rsc.orgresearchgate.net

Alternatively, reaction with aldehydes or ketones can lead to the formation of 1,3-oxazines , which are six-membered heterocyclic rings containing both nitrogen and oxygen. scirp.orgpsu.edu These reactions often proceed via the formation of an iminium ion intermediate followed by intramolecular cyclization. The reaction can be catalyzed by acids and, in some cases, even by the presence of air which can oxidize the aldehyde to a catalytic amount of carboxylic acid. scirp.org

The table below summarizes potential cyclization reactions to form heterocyclic analogues.

Heterocycle TypeReaction DescriptionReagents and Conditions
N-Methyl-N-benzyl-2-propylpyrrolidineIntramolecular cyclization (requires chain modification)1. Activation of OH, 2. Intramolecular Sₙ2
N-Benzyl-N-methylpiperidineIntramolecular cyclizationActivation of OH (e.g., SOCl₂), Base or Ru-based catalyst
1,3-Oxazine derivativesCondensation with an aldehydeAldehyde, Acid catalyst or air/microwave

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

For the N-debenzylation reaction via catalytic hydrogenation, the kinetics can be influenced by factors such as hydrogen pressure, substrate concentration, temperature, and the nature of the catalyst support. researchgate.net The reaction is generally thermodynamically favorable due to the formation of a stable toluene molecule and the corresponding secondary amine.

In the case of amine alkylation (Menshutkin reaction), the reaction follows Sₙ2 kinetics, and the rate is dependent on the concentration of both the amine and the alkyl halide. The reaction is generally considered irreversible. wikipedia.orgwikipedia.org

The etherification of the alcohol is an equilibrium-controlled process. The thermodynamics of etherification have been studied for various alcohols. researchgate.netacs.org The reaction is typically favored at lower temperatures, while at higher temperatures, the competing dehydration reaction to form an alkene may become more favorable. osti.gov The equilibrium constant for esterification reactions is also a critical factor in determining the maximum achievable yield. nih.gov

The cyclization of amino alcohols to form cyclic amines is often thermodynamically favorable, especially for the formation of five- and six-membered rings like pyrrolidines and piperidines. acs.orgorganic-chemistry.org The kinetics of these reactions can be slow and may require heating or catalysis to proceed at a reasonable rate. The choice of catalyst and reaction conditions can significantly influence the selectivity towards either the cyclic amine or a cyclic amide (lactam) in the case of primary amino alcohols. rsc.orgresearchgate.net

A summary of kinetic and thermodynamic considerations for key transformations is presented below.

TransformationKinetic FactorsThermodynamic Factors
N-DebenzylationCatalyst activity, H₂ pressure, temperature, solventGenerally favorable, driven by formation of stable byproducts
Amine Alkylation (Sₙ2)Concentration of reactants, steric hindrance, nature of leaving groupTypically irreversible
Alcohol EtherificationTemperature, catalyst, alcohol structureEquilibrium-controlled, favored at lower temperatures
Intramolecular CyclizationRing size, catalyst, temperatureGenerally favorable for 5- and 6-membered rings

Spectroscopic and Advanced Analytical Characterization of 4 Benzyl Methyl Amino Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In a typical ¹H NMR spectrum of 4-[Benzyl(methyl)amino]butan-1-ol, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the butyl chain, the methyl group attached to the nitrogen, and the hydroxyl proton would be expected.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (C₆H₅CH₂ N) would likely resonate as a singlet around δ 3.5 ppm. The methyl protons on the nitrogen atom (N-CH₃ ) would also produce a singlet, expected around δ 2.2 ppm. The methylene groups of the butanol chain would exhibit characteristic splitting patterns. The protons on the carbon adjacent to the oxygen (CH₂ OH) would appear as a triplet around δ 3.6 ppm. The protons on the carbon adjacent to the nitrogen (NCH₂ ) would likely be a triplet around δ 2.4 ppm, and the two central methylene groups would appear as multiplets in the δ 1.5-1.7 ppm region. The hydroxyl proton (-OH ) signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H
3.65t2H-CH₂ -OH
3.50s2HAr-CH₂ -N
2.45t2HN-CH₂ -
2.25s3HN-CH₃
1.70 - 1.50m4H-CH₂ -CH₂ -
(variable)br s1H-OH

Note: This is a predicted data table. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzyl group would appear in the downfield region, typically between δ 127 and 140 ppm. The benzylic carbon (Ar-C H₂-N) would be expected around δ 58 ppm. The carbon of the N-methyl group (N-C H₃) would resonate at approximately δ 42 ppm. For the butanol chain, the carbon bearing the hydroxyl group (-C H₂OH) would be found around δ 62 ppm. The carbon adjacent to the nitrogen (N-C H₂-) would likely appear around δ 54 ppm, while the other two methylene carbons would be located further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
139.0Ar-C (quaternary)
129.0Ar-C H
128.5Ar-C H
127.0Ar-C H
62.5-C H₂OH
58.0Ar-C H₂-N
54.0N-C H₂-
42.0N-C H₃
30.0-C H₂-
28.0-C H₂-

Note: This is a predicted data table. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene groups in the butanol chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~62 ppm, confirming the -CH₂OH group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₉NO, the molecular weight is 193.29 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at a mass-to-charge ratio (m/z) of 194.29, corresponding to the protonated molecule. The detection of this molecular ion peak is a primary confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion. The calculated exact mass for [C₁₂H₂₀NO]⁺ is 194.1545. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula of the synthesized compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the fragmentation pattern of its molecular ion. While a specific mass spectrum for this compound is not widely published, the expected fragmentation pattern can be predicted based on the analysis of structurally similar molecules, such as N-benzyl-N-methylethanolamine and other benzylamine (B48309) derivatives.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (193.29 g/mol ). However, this peak may be of low intensity due to the instability of the molecular ion. The most prominent peaks in the spectrum are anticipated to arise from characteristic fragmentation pathways.

A primary fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzylic or tropylium (B1234903) cation. The most characteristic and often the base peak would be from the loss of the butanol side chain, resulting in the [C₆H₅CH₂N(CH₃)]⁺ fragment. Another significant fragmentation is the alpha-cleavage of the benzyl group, which would generate a prominent peak corresponding to the benzyl cation [C₆H₅CH₂]⁺ at m/z 91.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Ion Structure m/z (Mass-to-Charge Ratio) Significance
[M]⁺[C₁₂H₁₉NO]⁺193Molecular Ion
[M - CH₂CH₂CH₂OH]⁺[C₆H₅CH₂N(CH₃)]⁺120Loss of butanol side chain
[C₆H₅CH₂]⁺91Benzyl cation (Tropylium ion)
[M - H₂O]⁺[C₁₂H₁₇N]⁺175Loss of water
[CH₂N(CH₃)CH₂C₆H₅]⁺134Cleavage at the butanol chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol and tertiary amine groups, as well as the aromatic and aliphatic hydrocarbon components.

A broad and prominent absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the primary alcohol would be observed in the fingerprint region, typically around 1050 cm⁻¹.

The presence of the tertiary amine is confirmed by the C-N stretching vibrations, which are expected to appear in the range of 1250-1020 cm⁻¹. The aromatic nature of the benzyl group will give rise to several characteristic peaks. These include the C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), and C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1450 cm⁻¹ region. sigmaaldrich.com

The aliphatic portions of the molecule, the butyl chain and the methyl group, will be evidenced by C-H stretching vibrations in the 2960-2850 cm⁻¹ range. sigmaaldrich.com The presence of these key absorption bands in the IR spectrum provides a spectroscopic fingerprint of this compound, confirming the presence of its defining functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretching (H-bonded)3400-3200Strong, Broad
Aromatic C-HStretching3100-3000Medium to Weak
Aliphatic C-HStretching2960-2850Strong
Aromatic C=CStretching1600-1450Medium to Weak
Tertiary Amine (C-N)Stretching1250-1020Medium
Primary Alcohol (C-O)Stretching~1050Strong

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, thereby playing a crucial role in assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability during GC analysis. To overcome these issues, derivatization is often employed to convert the polar -OH group into a less polar, more volatile ether or ester group.

Following derivatization, the resulting compound can be readily analyzed by GC-MS. The gas chromatogram would provide the retention time of the derivatized analyte, which is a characteristic property under specific chromatographic conditions. The mass spectrometer then serves as a detector, providing mass spectra for the eluting peaks. This allows for the positive identification of the derivatized this compound and any impurities present in the sample. The integration of the peak areas in the chromatogram can be used to determine the relative purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and purification of non-volatile and thermally sensitive compounds, making it highly suitable for the analysis of this compound without the need for derivatization.

Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), would be the method of choice. The retention of this compound on the column is influenced by its polarity and the composition of the mobile phase. A UV detector is commonly used for detection, as the benzyl group provides strong UV absorbance.

The HPLC chromatogram would show a peak corresponding to this compound at a specific retention time. The area of this peak is proportional to the concentration of the compound, and by comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. A certificate of analysis for the related compound, N-Benzyl-N-methylethanolamine, shows a purity of 98.96% as determined by HPLC at 205 nm, illustrating the utility of this method for purity assessment. lgcstandards.com

Table 3: Summary of Chromatographic Methods for this compound Analysis

Technique Stationary Phase (Typical) Mobile Phase (Typical) Detection Key Information Obtained
GC-MS (with derivatization)Nonpolar (e.g., polysiloxane)Inert Gas (e.g., He, H₂)Mass SpectrometryRetention time, mass spectrum, identification of volatile impurities
HPLCNonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)UV-VisRetention time, purity assessment, quantification

Computational and Theoretical Investigations of 4 Benzyl Methyl Amino Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. acs.org These methods allow for a detailed analysis of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. acs.org For 4-[Benzyl(methyl)amino]butan-1-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized geometry and electronic properties. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic structure analysis reveals how the electron density is distributed across the molecule. The presence of electronegative nitrogen and oxygen atoms results in a non-uniform charge distribution, which is crucial for understanding the molecule's intermolecular interactions and reactivity. DFT studies can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the phenyl ring of the benzyl (B1604629) group, due to the presence of lone pair electrons and the π-system, respectively. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the benzyl group. The HOMO-LUMO gap can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles.

Parameter Calculated Value (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. nih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic ring of the benzyl group would also show regions of negative potential above and below the plane of the ring, characteristic of π-systems.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational flexibility and spectroscopic properties.

Conformational Analysis of this compound

The presence of the flexible butanol chain and the rotatable benzyl group suggests that this compound can adopt multiple conformations. nih.gov Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amino group's nitrogen is a possibility that would significantly influence the preferred conformation, leading to a more compact structure. scirp.org Computational methods can identify the most stable conformer, which is the one with the lowest energy, and provide information on the relative populations of other low-energy conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. mdpi.com These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the butanol chain, the N-methyl protons, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2-7.4127-130
Benzyl CH₂3.558
N-CH₃2.242
N-CH₂ (butanol)2.455
O-CH₂ (butanol)3.662
Internal CH₂ (butanol)1.5-1.725-28
OHVariable-

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Understanding the reactivity of this compound is fundamental to predicting its behavior in chemical transformations. Computational chemistry offers a window into the step-by-step processes of chemical reactions, identifying intermediates, transition states, and the energy barriers that govern reaction rates. numberanalytics.com

Density Functional Theory (DFT) is a prominent method for these investigations, balancing computational cost with accuracy. numberanalytics.com For instance, a common reaction involving the alcohol moiety of this compound is oxidation. A hypothetical computational study on the oxidation of this compound, catalyzed by a transition metal complex, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the most likely reaction pathway.

Key steps in such a computational investigation would include:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the catalyst), any intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactant and product. This is often the most computationally intensive part of the study.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactant and product.

An illustrative example of the kind of data generated is shown in Table 1, which presents hypothetical relative energies for a catalyzed oxidation reaction. The energy barrier is determined by the difference in energy between the reactant complex and the transition state.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex This compound coordinated to catalyst0.0
Transition State 1 C-H bond activation+15.2
Intermediate Deprotonated alcohol complex-5.4
Transition State 2 Hydride transfer+12.8
Product Complex Aldehyde product coordinated to catalyst-20.7
Hypothetical data for a generic oxidation reaction.

Such computational studies can also be applied to other reactions involving the amino group or the aromatic ring of this compound. For example, the mechanism of N-alkylation or aromatic substitution could be similarly investigated. The choice of the DFT functional and basis set is crucial for obtaining accurate results and would be guided by benchmarking against experimental data or higher-level computational methods where possible. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Molecular Design

QSAR represents a powerful computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma In the context of this compound, QSAR studies would be instrumental in guiding the design of new derivatives with enhanced or specific biological activities, for instance, as chemical probes.

A typical QSAR study involves:

Dataset Assembly: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, from multiple linear regression to more advanced machine learning algorithms like support vector machines or random forests, are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets. nih.gov

An example of a simplified QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The resulting model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Computational Assessment of Chemical Space and Scaffold Diversity

When designing new chemical probes based on the this compound scaffold, it is crucial to explore a diverse range of chemical structures. Computational methods are invaluable for assessing the chemical space and scaffold diversity of a library of potential derivatives.

This involves generating a virtual library of compounds by systematically modifying different parts of the parent molecule (the butanol chain, the methyl group, the benzyl group). The diversity of this library can then be quantified using various metrics based on molecular fingerprints or physicochemical properties. This ensures a broad exploration of potential structures and reduces the redundancy in synthetic efforts.

The table below illustrates a hypothetical diversity assessment of a small virtual library derived from this compound.

Compound IDModificationTanimoto Similarity to ParentPredicted LogP
Parent None1.002.8
Deriv-001 4-fluoro on benzyl0.852.9
Deriv-002 N-ethyl instead of N-methyl0.923.1
Deriv-003 Cyclohexylmethyl instead of benzyl0.783.5
Deriv-004 2-amino substitution on butanol0.882.1
Hypothetical data for illustrative purposes.

By analyzing such data, chemists can select a subset of derivatives for synthesis that covers the desired chemical space most efficiently.

Predictive Modeling for Chemical Probe Design

Predictive modeling is a key component of modern drug discovery and chemical probe design. cas.org Building on QSAR and other computational techniques, predictive models can forecast a range of properties for virtual compounds, including their likely biological activity, metabolic stability, and potential off-target effects.

For the design of chemical probes based on this compound, predictive models could be developed to:

Predict affinity for a specific biological target: This would involve building a QSAR or pharmacophore model based on known ligands of the target.

Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: Early prediction of these properties is crucial for designing probes with suitable characteristics for use in biological systems.

Identify potential off-target interactions: By screening virtual compounds against models for a panel of anti-targets, potential liabilities can be flagged early in the design process.

Machine learning and artificial intelligence are playing an increasingly important role in developing these predictive models, capable of learning from large and complex datasets. nih.gov The output of these models provides a multi-parameter score for each virtual compound, allowing for a holistic assessment of its potential as a chemical probe. Table 3 shows a hypothetical output from such a predictive model.

Compound IDPredicted Target Affinity (pIC50)Predicted Metabolic Stability (t1/2, min)Off-Target Risk Score (0-1)
Deriv-001 7.5450.2
Deriv-002 6.8620.1
Deriv-003 7.9250.5
Deriv-004 7.2550.3
Hypothetical data for illustrative purposes.

By integrating these computational and theoretical investigations, the design and development of novel chemical probes based on the this compound scaffold can be significantly accelerated and rationalized.

Applications and Advanced Research Directions Involving 4 Benzyl Methyl Amino Butan 1 Ol Scaffolds

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, the true value of a compound is often measured by its ability to serve as a foundational unit for constructing more elaborate molecular architectures. Organic building blocks are functionalized molecules that form the basic components for the modular assembly of these structures. sigmaaldrich.com 4-[Benzyl(methyl)amino]butan-1-ol exemplifies such a building block, offering multiple reactive sites for synthetic elaboration.

The this compound structure contains two primary functional groups—the tertiary amine and the primary alcohol—that can be selectively targeted for chemical reactions. This dual functionality allows for the stepwise or simultaneous introduction of new molecular features, leading to the creation of multi-functional molecules.

The hydroxyl group can undergo oxidation to yield an aldehyde or carboxylic acid, or it can be converted into esters, ethers, or halides. The tertiary amine, particularly after debenzylation, can be acylated, alkylated, or used in coupling reactions. The benzyl (B1604629) group itself can be substituted or removed entirely under reductive conditions, providing another point of modification. This synthetic versatility makes it a key intermediate for creating diverse chemical entities.

Table 1: Synthetic Potential of this compound as a Building Block

Functional GroupPotential ReactionsResulting Functionality
Primary Alcohol (-OH) Oxidation, Esterification, Etherification, HalogenationAldehyde, Carboxylic Acid, Ester, Ether, Alkyl Halide
Tertiary Amine (-N(CH₃)Bn) Debenzylation followed by Acylation/AlkylationSecondary Amine, Amide, new Tertiary Amines
Benzyl Group (-CH₂Ph) Hydrogenolysis, Ring SubstitutionMethylamino Group, Substituted Aromatic Rings

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The linear amino alcohol structure of this compound is an ideal precursor for the synthesis of various saturated heterocyclic systems, such as substituted piperidines.

Through a process of functional group manipulation—for instance, converting the terminal alcohol to a leaving group—an intramolecular cyclization reaction can be initiated. The nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon to forge a new carbon-nitrogen bond and close the ring. This strategy is a powerful method for constructing cyclic scaffolds. Related amino-butenes have been successfully used to synthesize complex heterocyclic systems like tetrahydroquinolines through acid-mediated intramolecular cyclization. researchgate.net Similarly, derivatives of amino acids are widely used as starting points for the synthesis of complex heterocyclic structures, including quinazolinones and various nitrogen-containing fused rings. nih.govopen.ac.uk

Scaffold Design in Medicinal Chemistry and Chemical Biology

The structural motifs present in this compound are frequently found in biologically active molecules, making it an attractive scaffold for the design of new therapeutic agents and biological tools.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold presents several key pharmacophoric features:

Aromatic/Hydrophobic Group: The benzyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom of the amine can act as a hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The hydroxyl group can both donate and accept hydrogen bonds.

Cationic Center: The amine can be protonated at physiological pH, allowing for ionic interactions.

These features can be spatially arranged to match the binding site of a target protein. For example, research into novel inhibitors for the NLRP3 inflammasome involved designing scaffolds that included an N-benzyl group, highlighting the utility of this motif in creating targeted therapeutic agents. nih.gov

Table 2: Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureStructural MoietyPotential Biological Interaction
Hydrophobic Region Benzyl Ringvan der Waals, π-π Stacking
Hydrogen Bond Acceptor Amine Nitrogen, Alcohol OxygenInteraction with donor groups (e.g., -NH, -OH)
Hydrogen Bond Donor Alcohol Hydroxyl GroupInteraction with acceptor groups (e.g., C=O, -N)
Positive Ionizable Tertiary AmineIonic bonding with acidic residues (e.g., Asp, Glu)

In drug discovery, a lead compound is a chemical starting point for optimization. The generation of diverse chemical libraries around a common scaffold is a key strategy for identifying new leads. nih.gov The this compound framework is well-suited for this approach.

One advanced strategy involves using a part of the molecule as an "anchor" that is known to bind to a "hot spot" on a protein target. nih.gov The benzyl(methyl)amino portion of the molecule could serve as such an anchor, designed to fit into a specific hydrophobic and hydrogen-bonding pocket. Using techniques like multi-component reaction (MCR) chemistry, the butanol portion of the scaffold can be rapidly and diversely modified, generating a library of related compounds. nih.gov These compounds can then be screened for enhanced binding affinity and biological activity, accelerating the discovery of a potent lead compound.

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's biological function in cells and organisms. nih.gov High-quality probes are essential for understanding complex biochemical pathways and validating new drug targets.

The this compound scaffold can be systematically modified to create such probes. The benzyl(methyl)amino end would serve as the "warhead" that recognizes and binds to the target protein. The terminal hydroxyl group provides a convenient handle for attaching reporter tags or reactive groups without disturbing the binding motif.

Table 3: Hypothetical Modifications for Chemical Probe Development

Probe TypeModification at the Hydroxyl TerminusIntended Use
Fluorescent Probe Conjugation to a fluorophore (e.g., fluorescein, rhodamine)Visualization of target protein localization in cells via microscopy.
Biotinylated Probe Conjugation to a biotin (B1667282) moleculeAffinity purification of the target protein and its binding partners for identification (e.g., via mass spectrometry).
Photo-affinity Probe Incorporation of a photo-reactive group (e.g., benzophenone, diazirine)Covalent cross-linking to the target protein upon UV irradiation to map the binding site.

By using the scaffold to create a suite of these specialized tools, researchers can dissect the intricate roles of specific proteins in cellular processes, a critical step in modern chemical biology and drug discovery. nih.gov

Catalytic Applications and Ligand Design Based on the Amino Alcohol Motif

The amino alcohol framework is a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. mdpi.com The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with a wide variety of metal centers, which is a critical feature for an effective ligand.

Chiral Ligand Synthesis:

The this compound scaffold is an ideal precursor for the synthesis of chiral ligands. The hydroxyl group can be readily converted into a variety of other functionalities, or the entire molecule can be used to create more complex ligand structures. For instance, chiral amino alcohols are fundamental building blocks for the synthesis of oxazaborolidine catalysts, which are highly effective for the asymmetric reduction of ketones. researchgate.net

The general structure of this compound also lends itself to the synthesis of bidentate ligands that can coordinate to metal catalysts. The nitrogen and oxygen atoms can act as the two points of attachment, creating a stable complex that can induce chirality in a catalytic reaction. Research has shown that chiral amino alcohol ligands are effective in a range of catalytic enantioselective reactions, including the addition of organozinc reagents to aldehydes. researchgate.netrsc.org

Potential Catalytic Systems:

While specific research on this compound as a direct catalyst is limited, its structural features suggest potential in several areas of catalysis. The basic nitrogen atom could function as an organocatalyst, for example, in promoting reactions like the Morita-Baylis-Hillman reaction, which often utilizes amine catalysts. researchgate.net

Furthermore, derivatives of this amino alcohol could be employed in transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions, a pillar of modern synthetic chemistry, often rely on ligands containing both phosphorus and nitrogen or sulfur and nitrogen donor atoms. The amino alcohol scaffold provides a straightforward entry point for the synthesis of such ligands.

Potential Catalytic Application Relevant Amino Alcohol Analogue/Concept Key Features
Asymmetric Ketone ReductionOxazaborolidine catalysts from chiral amino alcohols researchgate.netFormation of a rigid, chiral environment around the active site.
Enantioselective Addition of Diethylzinc to AldehydesChiral β-amino alcohol ligands researchgate.netrsc.orgFormation of a chiral zinc-amino alkoxide complex.
Morita-Baylis-Hillman ReactionAmino acid-derived ionic liquids researchgate.netThe amine acts as a nucleophilic catalyst.
Transition Metal-Catalyzed Cross-CouplingLigands with N and O or other heteroatom donorsChelation to the metal center, influencing reactivity and selectivity.

Future Perspectives in Synthetic Methodology and Expanded Research Utility of this compound

The future utility of this compound and its derivatives is poised for expansion, particularly in the realms of sustainable chemistry, materials science, and medicinal chemistry.

Advanced Synthetic Methodologies:

The development of novel synthetic methods is a continuous pursuit in chemical research. Future work could focus on developing more efficient and environmentally benign syntheses of this compound itself and its derivatives. This could involve biocatalytic routes, which often offer high selectivity and mild reaction conditions. mdpi.comnih.gov For instance, engineered enzymes could be employed for the stereoselective synthesis of chiral versions of this amino alcohol, which would be highly valuable for asymmetric catalysis. nih.gov

Furthermore, the application of this scaffold in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid generation of complex molecular architectures with potential biological or material applications.

Expanded Research Utility:

The inherent properties of the this compound scaffold open doors to a variety of research areas:

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